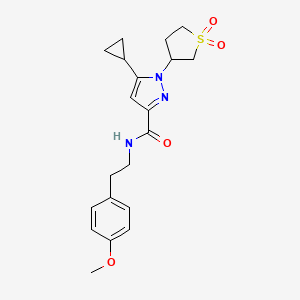
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural components:
- Cyclopropyl Group : Contributes to the compound's unique chemical reactivity.
- Dioxidotetrahydrothiophene Moiety : Enhances the compound's biological activity.
- Pyrazole Core : Known for its diverse pharmacological properties.
The molecular formula of the compound is C18H22N4O5S with a molecular weight of approximately 438.52 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Core : Achieved through reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
- Introduction of the Cyclopropyl Group : Often done via cyclopropanation reactions.
- Attachment of Dioxidotetrahydrothiophene : This may involve oxidation reactions using agents like hydrogen peroxide.
Pharmacological Profile
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:
- Anticancer Activity : Some pyrazole analogs have shown significant cytotoxic effects against cancer cell lines, such as MCF7 and MDA-MB-231, with IC50 values ranging from 0.26 µM to 39.70 µM .
- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated the ability to modulate inflammatory pathways .
- Caspase Activity Modulation : The compound's analogs can influence caspase activity, which is crucial in apoptosis and cellular survival mechanisms .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways.
- DNA/RNA Interference : Binding to nucleic acids may affect their function and stability.
Case Studies
Several studies illustrate the biological efficacy of pyrazole derivatives:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Toton et al., 2013 | Pyrazole Analog | Cytotoxicity in MCF7 | 39.70 µM |
| Masaret et al., 2021 | Thiazole-Pyrazole Hybrid | Antitumor Activity | 10.21 µM |
| Girodet et al., 2013 | Pyrazole Derivative | Anti-inflammatory Effects | N/A |
These studies indicate that modifications to the pyrazole structure can significantly enhance biological activity.
Propiedades
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-17-6-2-14(3-7-17)8-10-21-20(24)18-12-19(15-4-5-15)23(22-18)16-9-11-28(25,26)13-16/h2-3,6-7,12,15-16H,4-5,8-11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTDPRQIZDFFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













